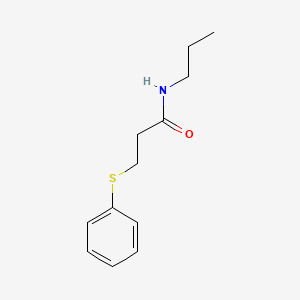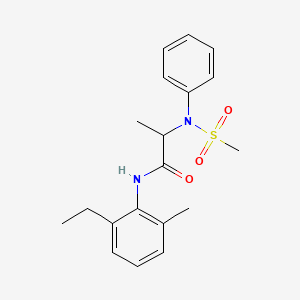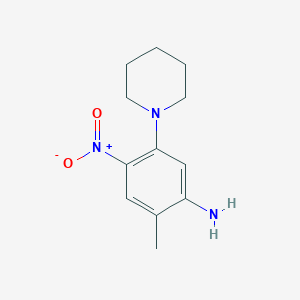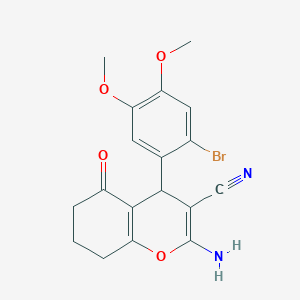![molecular formula C20H24N2O4 B4067736 N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4067736.png)
N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Descripción general
Descripción
N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organogels and Novel Materials
Organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides have been explored for their unique gelating abilities and fluorescent properties. These compounds, structurally related to N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide, demonstrate significant potential in designing novel organogels with specific photophysical behaviors. The investigation into their amphiphilic properties and side-chain conformations opens avenues for creating advanced materials with tailored functionalities (Haixia Wu et al., 2011).
Chemical Synthesis and Methodology
Research on secondary β-aminobenzamide and its role in lithiation processes highlights the compound's utility in synthesizing various pharmacologically relevant molecules. This work underscores the importance of structural motifs present in this compound for facilitating chemical transformations and syntheses on a technical scale, particularly for creating substituted benzamides (S. Bengtsson & T. Hoegberg, 1989).
Antioxidant Properties
Amino-Substituted Benzamide Derivatives have been evaluated for their antioxidant capacities, demonstrating that these compounds, through their structural features, can exhibit improved antioxidative properties. This research provides a foundation for further optimizing the benzamide scaffold to enhance its efficacy as a potent antioxidant, with implications for potential therapeutic applications (N. Perin et al., 2018).
Antitumor Efficacy
The efficacy of specific benzamide derivatives as inhibitors of class I histone deacetylases has been explored in human colon cancer models, illustrating the potential of structurally related compounds in cancer treatment. These studies offer insights into the development of targeted therapies and the identification of biomarkers for response prediction (T. U. Bracker et al., 2009).
Electrophilic Substitution Reactions
The synthesis and study of benzamide derivatives with amphoteric side chains reveal their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities. These findings highlight the versatility of benzamide compounds in synthesizing agents with specific biological activities, offering pathways for the development of new therapeutic agents with minimized side effects (J. Sakaguchi et al., 2001).
Propiedades
IUPAC Name |
N-butan-2-yl-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-14(2)21-20(24)17-7-5-6-8-18(17)22-19(23)13-26-16-11-9-15(25-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXCNDJZLHEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide](/img/structure/B4067664.png)

![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)
![Ethyl 4-[[2-[[4-methyl-5-[1-[(3-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4067680.png)

![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)
![N-[(6-butyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B4067710.png)
![4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)
![N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)
![6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE](/img/structure/B4067716.png)


![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4067748.png)
